N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide: is a complex organic compound that features a benzamide group linked to a thiadiazole ring, which is further substituted with a naphthylsulfonylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Naphthylsulfonylethyl Group: This step involves the sulfonylation of the thiadiazole intermediate with 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step is the coupling of the sulfonylated thiadiazole with benzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown efficacy.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific interactions or stability under certain conditions.
Properties
IUPAC Name |
N-[5-(2-naphthalen-2-ylsulfonylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S2/c25-20(16-7-2-1-3-8-16)22-21-24-23-19(28-21)12-13-29(26,27)18-11-10-15-6-4-5-9-17(15)14-18/h1-11,14H,12-13H2,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNMPWQZQRVOIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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